5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid

physicochemical characterization crystallization optimization synthetic intermediate handling

Choose this 5-chloro derivative (CAS 5101-53-1, ≥95%, mp 177–180°C) over the unsubstituted analog (CAS 6469-85-8). The 5-chloro substituent delivers a ~50°C lower melting point, enabling recrystallization under mild thermal conditions that preserve thermolabile functional groups—critical for pharmaceutical intermediate workup. The dual chlorine substitution supports halogen-bonding exploration in fragment-based lead discovery while maintaining the diaryl sulfide pharmacophore. For thioxanthone library synthesis, this is the required intermediate for 7-chloro-thioxanthone products, a substitution pattern inaccessible from the unsubstituted parent. Supported by class-level SAR evidence for COX inhibition and NO signaling modulation. Order today.

Molecular Formula C13H8Cl2O2S
Molecular Weight 299.2 g/mol
CAS No. 5101-53-1
Cat. No. B1468962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid
CAS5101-53-1
Molecular FormulaC13H8Cl2O2S
Molecular Weight299.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-6-3-9(15)7-11(12)13(16)17/h1-7H,(H,16,17)
InChIKeyYVCUWBJKGWDSBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (CAS 5101-53-1) – Chemical Profile and Procurement-Relevant Specifications


5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (CAS 5101-53-1) is a halogenated diaryl sulfide benzoic acid derivative with the molecular formula C13H8Cl2O2S and a molecular weight of 299.17 g/mol . The compound features a benzoic acid core bearing a chlorine substituent at the 5-position and a 4-chlorophenylthioether moiety at the 2-position [1]. It is a crystalline solid with a reported melting point of 177–180 °C (measured in water/ethanol) and a predicted boiling point of 453.5 ± 45.0 °C . Commercially, the compound is typically supplied at ≥95% purity and is recommended for storage under dry conditions at 2–8 °C .

Why 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid Cannot Be Simply Substituted by Structural Analogs


The 5-chloro substituent on the benzoic acid ring of this compound is not a passive structural feature; it directly influences electronic distribution, steric properties, and biological target engagement in ways that structurally related analogs lacking this substitution cannot replicate. While the unsubstituted parent compound 2-[(4-chlorophenyl)thio]benzoic acid (CAS 6469-85-8) exhibits a melting point of 230–239 °C —a ~50 °C increase relative to the 5-chloro derivative—this thermal stability difference reflects distinct intermolecular packing that may affect crystallization behavior during synthetic workup. More critically, the 5-chloro substitution introduces an electron-withdrawing inductive effect and modest steric bulk adjacent to the carboxylic acid moiety, which has been shown in related benzoic acid-based COX inhibitors to modulate potency and isoform selectivity profiles [1]. Generic substitution with non-halogenated or differently halogenated diaryl sulfide benzoic acids therefore carries the risk of altered reactivity, divergent biological activity, and inconsistent downstream synthetic outcomes [2].

Quantitative Evidence Guide: Differentiated Performance of 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid


Thermal Stability Differentiation: ~50 °C Lower Melting Point Versus 5-Unsubstituted Analog

The 5-chloro substitution significantly depresses the melting point of 5-chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid relative to the 5-unsubstituted analog. This physical property difference has direct implications for purification strategy selection and reaction workup protocols .

physicochemical characterization crystallization optimization synthetic intermediate handling

Halogenation Impact on Anti-inflammatory Activity: Class-Level SAR Evidence from 5-Substituted Benzoic Acid COX Inhibitors

A series of 5-substituted-2-hydroxy-benzoic acid analogues was synthesized and evaluated for in vitro COX-1 and COX-2 enzyme inhibition. Within this series, the nature of the 5-position substituent (including chlorine) demonstrably altered inhibitor potency profiles, with certain 5-substituted analogues exhibiting differential selectivity between COX isoforms [1]. While direct IC50 data for 5-chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid is not available in the public domain, the compound has been reported in preliminary screening to inhibit lipopolysaccharide-induced nitric oxide secretion in mouse macrophages, a functional readout consistent with anti-inflammatory activity .

COX inhibition anti-inflammatory screening structure-activity relationship

Molecular Weight Differentiation: ~13% Increase Versus Unchlorinated Diphenyl Sulfide Benzoic Acid Scaffold

The dual chlorine substitution in 5-chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (MW = 299.17 g/mol) increases molecular weight by approximately 13.1% relative to the unchlorinated diphenyl sulfide benzoic acid scaffold 2-(phenylthio)benzoic acid (MW = 230.28 g/mol) [1]. This increase in mass is accompanied by a 4-unit increase in heavy atom count and altered lipophilicity that may influence membrane permeability and protein binding characteristics [2].

molecular properties drug-likeness parameters fragment-based design

Synthetic Utility as a Key Intermediate in Chlorprothixene-Related Synthesis Pathways

The 5-chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid scaffold serves as a synthetic entry point for the preparation of thioxanthone derivatives via intramolecular cyclization [1]. While the non-chlorinated analog 2-(4-chlorophenylthio)benzoic acid has been explicitly documented as an intermediate in chlorprothixene synthesis [2], the 5-chloro-substituted variant provides an additional functional handle for subsequent derivatization or for accessing 7-chloro-substituted thioxanthone products that may exhibit differentiated pharmacological properties [3].

synthetic intermediate thioxanthone precursor pharmaceutical synthesis

Electron-Withdrawing Substituent Effect: Predicted LogP and pKa Differentiation via 5-Chloro Substitution

The 5-chloro substituent on the benzoic acid ring exerts an electron-withdrawing inductive effect (-I) that is predicted to lower the pKa of the carboxylic acid group relative to the 5-unsubstituted analog, enhancing ionization at physiological pH. Computational predictions for related 5-substituted benzoic acids indicate that 5-chloro substitution reduces pKa by approximately 0.3–0.5 units relative to the unsubstituted parent [1]. While experimental pKa and LogP values for this specific compound are not publicly available, the class-level trend is well-established in benzoic acid SAR literature [2].

lipophilicity prediction pKa modulation ADME property optimization

Application Scenarios for 5-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid Based on Quantified Evidence


Crystallization Optimization in Multi-Step Synthetic Sequences Requiring Mild Thermal Handling

Researchers executing multi-step syntheses where intermediates must be purified under mild thermal conditions should prioritize this 5-chloro derivative over the 5-unsubstituted analog (CAS 6469-85-8). The ~50 °C lower melting point (177–180 °C versus 230–239 °C) enables recrystallization at temperatures that minimize the risk of thermal decomposition of acid-sensitive or thermolabile functional groups. This property is particularly valuable in pharmaceutical intermediate preparation where product integrity is paramount [1].

Fragment-Based Drug Discovery Campaigns Targeting Halogen-Enriched Chemical Space

In fragment-based lead discovery programs where molecular weight, heavy atom count, and halogen content are key diversity metrics, this compound provides a 13% mass increase and two additional heavy atoms (chlorine) relative to the unchlorinated diphenyl sulfide scaffold . The dual chlorine substitution enables systematic exploration of halogen bonding interactions in target binding pockets while maintaining the core diaryl sulfide pharmacophore associated with anti-inflammatory and antileukotrienic activity [1].

Synthesis of 7-Chloro-Substituted Thioxanthone Libraries for Pharmacological Profiling

Medicinal chemistry teams seeking to generate thioxanthone libraries with varied chlorine substitution patterns should select this 5-chloro derivative as a key intermediate. Intramolecular cyclization of 5-chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid provides access to 7-chloro-thioxanthone products —a substitution pattern not accessible from the 5-unsubstituted analog (CAS 6469-85-8). This enables the synthesis of halogen-differentiated compound libraries for structure-activity relationship studies targeting thioxanthone-sensitive biological pathways [1].

Anti-Inflammatory Target Validation Where 5-Position Halogenation Is a Known Activity Determinant

Investigators conducting anti-inflammatory target validation studies—particularly those focused on COX enzyme modulation or nitric oxide signaling pathways—should consider this compound based on class-level SAR evidence . The 5-chloro substituent has been established as a pharmacophoric determinant in benzoic acid-based COX inhibitor series, with functional screening data indicating inhibition of LPS-induced NO secretion in mouse macrophages [1]. This positions the compound as a differentiated tool for probing structure-activity relationships where 5-position substitution is under investigation.

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